

Application Note: 3-Cyclohexylpropionyl Chloride in Agrochemical Synthesis

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Compound of Interest

Compound Name: 3-Cyclohexylpropionyl chloride

CAS No.: 39098-75-4

Cat. No.: B1585854

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Executive Summary

3-Cyclohexylpropionyl chloride (CAS 39098-75-4) is an acyl chloride reagent employed to introduce the 3-cyclohexylpropyl motif into small molecule scaffolds. In agrochemistry, this motif serves as a lipophilic tether, critical for modulating the partition coefficient (LogP) of active ingredients.

This structural modification is frequently used in Structure-Activity Relationship (SAR) studies for:

- Succinate Dehydrogenase Inhibitor (SDHI) Fungicides: Optimizing the hydrophobic tail to fit the ubiquinone binding pocket.
- Carboxamide Herbicides: Enhancing cuticular penetration and metabolic stability by introducing steric bulk via the cyclohexyl ring while maintaining flexibility through the propyl linker.

Technical Profile & Reactivity

Physicochemical Properties



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Reactivity Profile

3-CPC functions as a "hard" electrophile at the carbonyl carbon.

- Primary Mode: Nucleophilic Acyl Substitution (Amidation, Esterification).
- Secondary Mode: Friedel-Crafts Acylation (C-C bond formation).
- Stability: Highly moisture-sensitive. Hydrolyzes rapidly to 3-cyclohexylpropionic acid and HCl gas.

Core Application: Synthesis of Carboxamide Fungicide Libraries

Scientific Rationale

Carboxamide fungicides (e.g., Boscalid, Fluxapyroxad) rely on an amide bond connecting an aromatic core to a lipophilic tail. Using 3-CPC allows researchers to introduce a flexible hydrophobic domain. The propyl spacer reduces steric hindrance at the reaction site compared to direct cyclohexanecarbonyl chloride, while the terminal cyclohexyl group enhances interaction with hydrophobic pockets in fungal enzymes (e.g., Complex II).

Experimental Protocol: Schotten-Baumann Amidation

Objective: Synthesis of N-aryl-3-cyclohexylpropanamide derivatives.

Reagents:

- **3-Cyclohexylpropionyl chloride** (1.1 equiv)[1][2]
- Target Aniline/Amine Scaffold (1.0 equiv)
- Triethylamine (Et₃N) or DIPEA (1.5 equiv)
- Dichloromethane (DCM) [Anhydrous]

Step-by-Step Methodology:

- Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (N₂).
- Solvation: Dissolve the Target Amine (10 mmol) in anhydrous DCM (30 mL). Add Et₃N (15 mmol) via syringe.
- Cooling: Submerge the RBF in an ice-water bath (0 °C) to control the exotherm.
- Addition: Add **3-Cyclohexylpropionyl chloride** (11 mmol) dropwise over 15 minutes.
 - Note: Evolution of HCl fumes (white smoke) may occur if the base is insufficient; ensure excess base is present.
- Reaction: Remove the ice bath and stir at Room Temperature (20-25 °C) for 3–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).
- Quench & Workup:
 - Quench with saturated NaHCO₃ (aq) to neutralize residual acid.
 - Extract with DCM (3 x 20 mL).
 - Wash combined organics with 1M HCl (to remove unreacted amine) followed by Brine.
- Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Heptane or purify via silica gel chromatography.

Reaction Workflow Diagram



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Figure 1: Mechanistic workflow for the amidation of amines using 3-CPC.

Advanced Application: Friedel-Crafts Scaffold Construction

Scientific Rationale

For herbicide synthesis, 3-CPC is used to acylate aromatic rings (e.g., phenols or heterocycles) to form aryl ketones. This provides a handle for further derivatization (e.g., reduction to alkyl groups or oxime formation).

Experimental Protocol

Objective: C-acylation of an electron-rich aromatic ring.

Reagents:

- **3-Cyclohexylpropionyl chloride** (1.0 equiv)[2]
- **Aromatic Substrate** (1.0 equiv)[3]
- **Aluminum Chloride (AlCl₃)** (1.2 equiv) [Lewis Acid Catalyst]

- 1,2-Dichloroethane (DCE) or Nitromethane

Step-by-Step Methodology:

- Catalyst Suspension: In a dry RBF under N₂, suspend AlCl₃ (12 mmol) in DCE (20 mL). Cool to 0 °C.
- Acyl Chloride Complexation: Add **3-Cyclohexylpropionyl chloride** (10 mmol) dropwise. Stir for 15 min to form the acylium ion complex.
- Substrate Addition: Add the aromatic substrate (10 mmol) slowly.
 - Critical: If the substrate is a liquid, add neat. If solid, dissolve in minimal DCE.
- Heating: Warm to room temperature. If the substrate is deactivated, reflux (83 °C) for 2–4 hours may be required.
- Quench (Careful): Pour the reaction mixture slowly onto crushed ice/conc. HCl mixture. Exothermic!
- Isolation: Separate the organic layer, wash with water and brine, dry, and concentrate.

Handling, Safety, and Storage

Hazard Identification

- Corrosive: Causes severe skin burns and eye damage (H314).[2][4]
- Lachrymator: Irritating to respiratory tract and eyes.[5]
- Hydrolysis: Reacts violently with water to release HCl gas.

Storage Protocol

- Atmosphere: Store under Inert Gas (Argon or Nitrogen).
- Temperature: Refrigerate (2–8 °C) to prevent thermal decomposition.

- Container: Tightly sealed glass bottles with Teflon-lined caps. Parafilm is recommended for secondary sealing.

References

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